tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
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Overview
Description
“tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate” is a chemical compound with the CAS Number: 1909319-84-1 . It has a molecular weight of 236.31 . The IUPAC name for this compound is tert-butyl (3-amino-5-methylbenzyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O2/c1-9-5-10 (7-11 (14)6-9)8-15-12 (16)17-13 (2,3)4/h5-7H,8,14H2,1-4H3, (H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Intermediates
Synthesis of Biologically Active Compounds Tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate serves as an important intermediate in synthesizing biologically active compounds, including omisertinib (AZD9291). A rapid synthetic method has been established for this compound, highlighting its importance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Role in Diels‐Alder Reaction The compound is involved in the Diels‐Alder reaction, a vital chemical process used in synthesizing complex molecules, including those used in drug design and material science (Padwa, Brodney, & Lynch, 2003).
Deprotection of Carbamates In chemical synthesis, particularly in the synthesis of pharmaceuticals, the deprotection of tert-butyl carbamates is a crucial step. Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for this purpose, preserving the stereochemical integrity of the substrates, which is essential for the activity of the resulting compounds (Li et al., 2006).
Structural Analysis and Hydrogen Bond Interplay The compound's derivatives have been structurally characterized to understand the nature of interactions in the asymmetric units. The interplay of hydrogen bonds assembles molecules into three-dimensional architectures, which is significant in the field of crystal engineering and drug design (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Catalysis and Chemical Transformations
Catalytic N-tert-Butoxycarbonylation The compound plays a role in the N-tert-butoxycarbonylation of amines, a reaction of significant importance in the synthesis of various chemical entities, including pharmaceuticals. The process catalyzed by Indium(III) halides is efficient, yielding high-quality N-tert-butyl-carbamates (Chankeshwara & Chakraborti, 2006).
Enantioselective Synthesis Enantioselective synthesis is a crucial aspect of pharmaceutical production, ensuring the bioactivity of chiral drugs. An efficient stereoselective synthesis route for the compound has been described, emphasizing its importance in producing chiral intermediates for drugs (Wang, Ma, Reddy, & Hu, 2017).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-10(7-11(14)6-9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFVUHGOFINSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate |
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